3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID
Overview
Description
3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which (3-Fluoro-2,4-dimethoxyphenyl)boronic acid participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound has high gi absorption . The impact of these ADME properties on the bioavailability of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid is currently unknown.
Result of Action
The molecular and cellular effects of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid. For example, the compound is used under mild and functional group tolerant reaction conditions . Furthermore, it is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a substrate in these reactions, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . The boronic acid group in (3-Fluoro-2,4-dimethoxyphenyl)boronic acid interacts with palladium catalysts, enabling the transmetalation step crucial for the coupling process . Additionally, this compound can interact with various enzymes and proteins that recognize boronic acid moieties, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. For instance, it may inhibit certain kinases or phosphatases, thereby altering phosphorylation states and downstream signaling events. Furthermore, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid can affect gene expression by modulating transcription factors or epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes, leading to inhibition or activation of their activity . This compound may also interfere with enzyme-substrate interactions, thereby modulating enzymatic reactions. Additionally, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to (3-Fluoro-2,4-dimethoxyphenyl)boronic acid in in vitro or in vivo studies has shown potential cumulative effects on cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid in animal models vary with dosage. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic processes . Threshold effects and dose-response relationships are critical considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The boronic acid group may be metabolized by enzymes such as oxidases and transferases, leading to the formation of metabolites with altered biochemical properties . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid.
Transport and Distribution
Within cells and tissues, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and localization . The boronic acid group may also influence the compound’s affinity for specific cellular compartments, affecting its accumulation and distribution . Understanding the transport and distribution dynamics of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid is essential for elucidating its cellular and systemic effects.
Subcellular Localization
The subcellular localization of (3-Fluoro-2,4-dimethoxyphenyl)boronic acid is influenced by its chemical properties and interactions with cellular components. This compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, (3-Fluoro-2,4-dimethoxyphenyl)boronic acid may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . The subcellular distribution of this compound is crucial for understanding its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 3-fluoro-2,4-dimethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID has diverse applications in scientific research:
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions. Compared to its analogs, it offers a balance of reactivity and stability, which can be advantageous in various synthetic applications .
Properties
IUPAC Name |
(3-fluoro-2,4-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISXERIORTWMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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